molecular formula C14H16N2O4S B2939330 (Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-07-3

(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2939330
CAS No.: 865200-07-3
M. Wt: 308.35
InChI Key: MOACSWLVALWTFP-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(6-methoxy-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-4-12(17)15-14-16(8-13(18)20-3)10-6-5-9(19-2)7-11(10)21-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOACSWLVALWTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a methoxy group, an imine linkage, and a thiazole moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H15N3O6S
  • Molecular Weight : 401.39 g/mol
  • Purity : Typically around 95% for research purposes

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis and cell cycle arrest in A431, A549, and H1299 cancer cells .
    • Mechanistic studies revealed that it inhibits key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
    • Its ability to inhibit enzymes such as 5-lipoxygenase further supports its potential as an anti-inflammatory agent .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic efficacy against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some structurally similar compounds and their activities:

Compound NameStructural FeaturesBiological Activity
(Z)-methyl 2-(6-chloro-2-(3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateChlorine substitutionAntimicrobial
(Z)-methyl 2-(6-methoxy-2-(3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateMethoxy substitutionAntihypertensive
(Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetateDifferent carbonyl groupAnticancer

These variations highlight the importance of specific substituents in modulating biological activity.

Case Studies

  • Study on Cancer Cells :
    • In a study assessing the anticancer effects of benzothiazole derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines compared to controls. The compound was noted for its dual role in promoting apoptosis while inhibiting migration, suggesting a multifaceted mechanism of action .
  • Inflammation Model :
    • In vitro experiments using activated neutrophils demonstrated that the compound effectively reduced inflammation markers and exhibited a potent inhibitory effect on inflammatory pathways, indicating its therapeutic potential in treating inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.